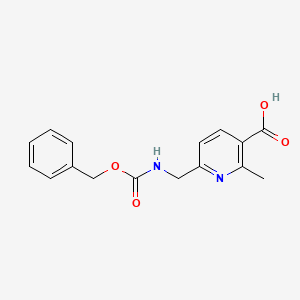

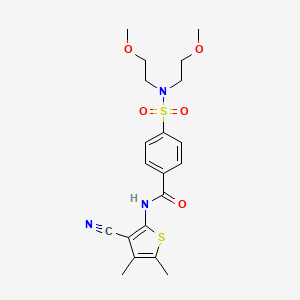

![molecular formula C8H5F3N2 B2827221 4-(Trifluoromethyl)-1H-pyrrolo[2,3-C]pyridine CAS No. 1211521-88-8](/img/structure/B2827221.png)

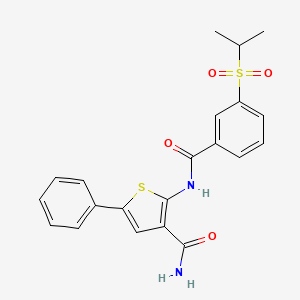

4-(Trifluoromethyl)-1H-pyrrolo[2,3-C]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Trifluoromethyl)pyridine is a pyridine derivative . It can be prepared by trifluoromethylation of 4-iodobenzene . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of trifluoromethylpyridines encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . Among trifluoromethylpyridine (TFMP) derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis

The molecular structure and fundamental vibrational frequencies have been obtained from density functional theory (DFT) B3LYP and LSDA methods with 6-311++G(d,p) basis set calculations . The Non-Linear Optical (NLO) behaviour of the title compound has been studied by determining the electric dipole moment (μ) and hyperpolarizability (β) using B3LYP / 6-311++G(d,p) method .Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The major use of TFMP derivatives is in the protection of crops from pests .Physical and Chemical Properties Analysis

4-(Trifluoromethyl)pyridine has a molecular weight of 147.10 . It has a refractive index of n20/D 1.417 (lit.) and a boiling point of 110 °C (lit.) . The density is 1.27 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Catalytic Applications and Synthesis

Trifluoromethanesulfonic acid has been highlighted as an excellent catalyst for inducing overall 5-endo cyclisation of homoallylic sulfonamides to give pyrrolidines, demonstrating the efficiency of related trifluoromethyl compounds in facilitating complex cyclisation reactions (Haskins & Knight, 2002). Additionally, polystyrene-immobilized pyrrolidine derivatives have been developed as highly efficient, reusable, and stereoselective organocatalysts for the asymmetric Michael addition of cyclohexanone to nitroolefins, showcasing the utility of pyrrolidine frameworks in organocatalysis (Miao & Wang, 2008).

Material Science and Luminescence

In material science, pyridine derivatives have been employed in the synthesis of coordination polymers with potential applications as selective luminescent probes. For instance, 3d-4f heterometallic coordination polymers have been synthesized, demonstrating significant emission intensity increases upon the addition of Zn2+, suggesting their use as luminescent probes of Zn2+ (Zhao et al., 2004).

Organic Synthesis and Chemical Reactions

The versatility of pyrrolidine and pyridine frameworks extends to organic synthesis, where these compounds are utilized in a variety of reactions. For example, solvent-free synthesis methods for 2,4,6-triarylpyridine derivatives have been developed, highlighting the importance of these structures in pharmaceutical and agrochemical applications (Maleki, 2015). Furthermore, Cu(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with trifluorocrotonates has been explored for the asymmetric construction of trifluoromethylated pyrrolidines, underlining the role of trifluoromethyl groups in enhancing the stereoselectivity of cycloaddition reactions (Li et al., 2011).

Wirkmechanismus

Target of Action

4-(Trifluoromethyl)-1H-pyrrolo[2,3-C]pyridine is a pyridine derivative It’s known that pyridine derivatives have a wide range of applications in the pharmaceutical and agrochemical industries .

Mode of Action

It’s known that the biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

Tfmp derivatives have been used in the protection of crops from pests, indicating that they may interact with biochemical pathways related to pest metabolism or physiology .

Result of Action

It’s known that tfmp derivatives have been used in the protection of crops from pests, indicating that they may have pesticidal effects .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)6-3-12-4-7-5(6)1-2-13-7/h1-4,13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYGYNZPZYNEEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CN=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211521-88-8 |

Source

|

| Record name | 4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

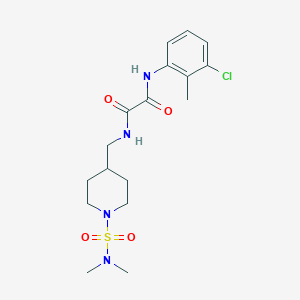

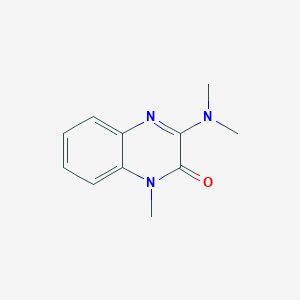

![(E)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2827148.png)

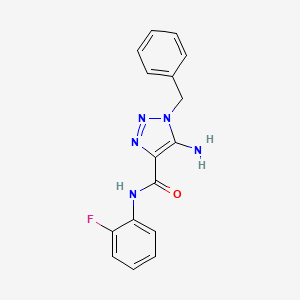

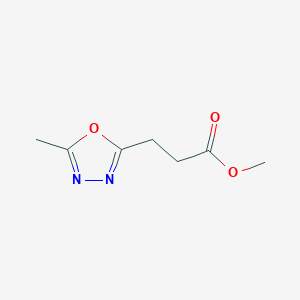

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2827150.png)

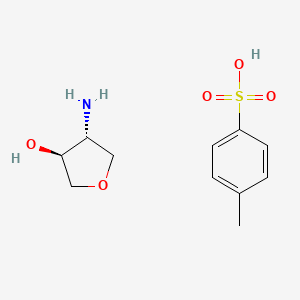

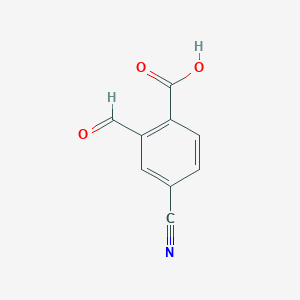

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2827158.png)

![1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1H-benzo[d]imidazol-3-ium perchlorate](/img/structure/B2827160.png)

![(Z)-[2-(Trifluoromethyl)perimidin-4-ylidene]methanol](/img/structure/B2827161.png)